4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
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Overview
Description
“4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide” is a chemical compound with the molecular formula C12H9N3O2S2 . It is also known as "6-[(4-Methylphenyl)sulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole" .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . This is attached to a nitro group and a sulfanyl group that is further connected to a 4-methylphenyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 291.35 . It is a solid substance . The InChI code for this compound is 1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 .Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to 4-Methylphenyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide exhibit promising antimicrobial properties. For instance, novel sulfides and sulfones of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have been synthesized and shown to possess significant antibacterial and antifungal activities against various microorganisms (Belavagi et al., 2015).
Antitubercular Activity
Studies on thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids have demonstrated their effectiveness as antitubercular agents. Compounds in this class were found to inhibit Mycobacterium tuberculosis, with certain derivatives showing higher inhibitory activity than standard drugs (Ramprasad et al., 2016).
Antifungal and Antibacterial Effects
The synthesis of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives has been reported, showing potent antifungal and antibacterial activities. These compounds have been effective against a range of bacterial strains, highlighting their potential as anti-infectious agents (Ramprasad et al., 2015).
Antileishmanial Activity
Research into novel 5-(nitrothiophene-2-yl)-1,3,4-Thiadiazole derivatives has shown significant antileishmanial activity against the promastigote stage of Leishmania major. These compounds have demonstrated greater efficacy than standard drugs, indicating their potential in treating leishmaniasis (Sadat-Ebrahimi et al., 2019).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c1-8-2-4-9(5-3-8)19-10-11(15(16)17)14-6-7-18-12(14)13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFDICCHPXKQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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